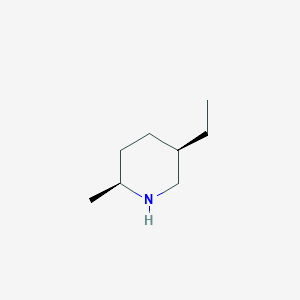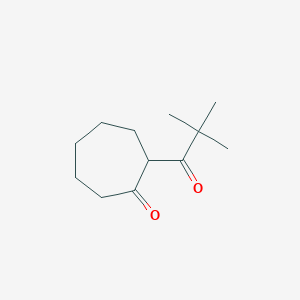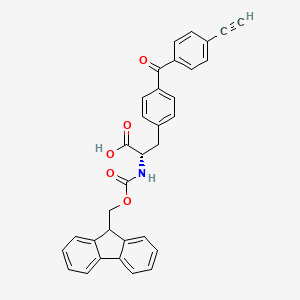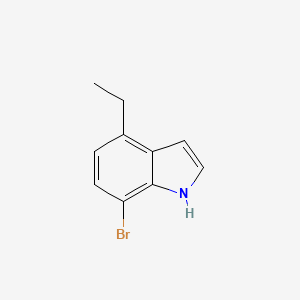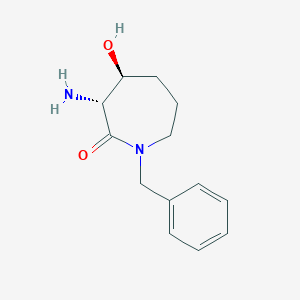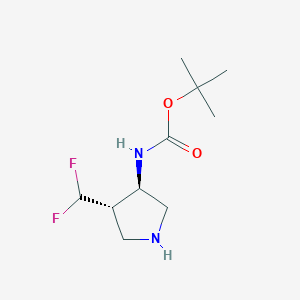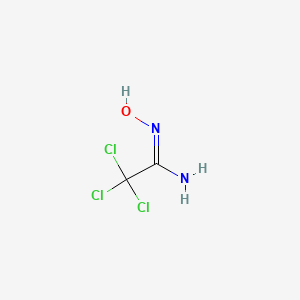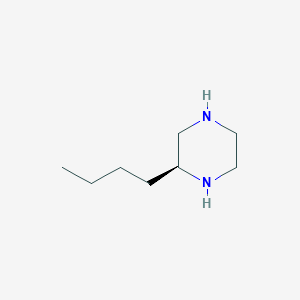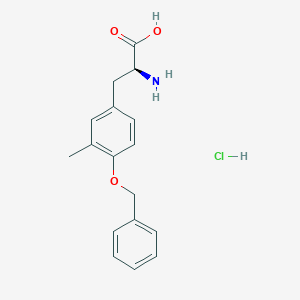
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable for studying stereochemistry in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The benzyl group may also play a role in binding through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the benzyloxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H20ClNO3 |
|---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13;/h2-9,15H,10-11,18H2,1H3,(H,19,20);1H/t15-;/m0./s1 |
InChI-Schlüssel |
JGTLDHYHBAJPDL-RSAXXLAASA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
